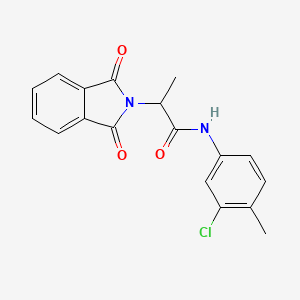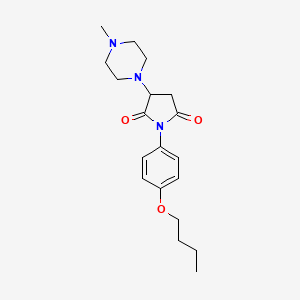![molecular formula C26H24N2O2 B5144328 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5144328.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-isopropylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-isopropylphenyl)acrylamide, also known as BISA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-isopropylphenyl)acrylamide exerts its biological effects through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It also inhibits the production of prostaglandins and leukotrienes, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of nitric oxide production, the reduction of oxidative stress, and the modulation of immune function. It has also been shown to possess anti-tumor activity and to inhibit angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-isopropylphenyl)acrylamide in lab experiments is its high potency, which allows for the use of lower concentrations compared to other compounds. However, its solubility in water is limited, which may pose a challenge for certain experiments.
Orientations Futures
There are several future directions for the study of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-isopropylphenyl)acrylamide, including its potential applications in the treatment of various diseases, such as cancer and inflammation. Further research is also needed to elucidate its mechanism of action and to optimize its pharmacological properties. Additionally, the development of new synthetic methods for this compound may facilitate its use in future research.
Méthodes De Synthèse
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-isopropylphenyl)acrylamide can be synthesized through a multistep process that involves the reaction of 2-methyl-5-nitrophenyl isocyanate with 2-aminobenzoic acid, followed by the reduction of the nitro group and the acylation of the resulting amine with 4-isopropylphenylacetic anhydride. The final step involves the reaction of the resulting amide with 2-methyl-5-(2-hydroxyphenyl)benzoxazole.
Applications De Recherche Scientifique
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-isopropylphenyl)acrylamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess antibacterial, antifungal, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
(E)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17(2)20-13-9-19(10-14-20)11-15-25(29)27-23-16-21(12-8-18(23)3)26-28-22-6-4-5-7-24(22)30-26/h4-17H,1-3H3,(H,27,29)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTMEPCCNXKWQD-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C=CC4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)/C=C/C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



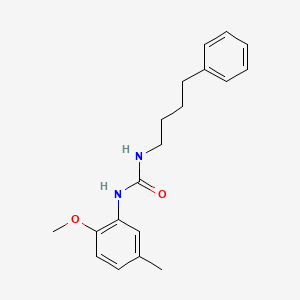
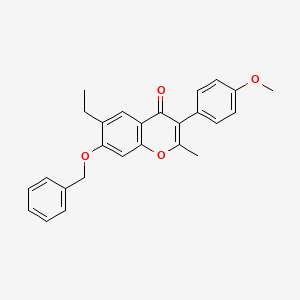
![1-allyl-5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5144267.png)
![N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B5144274.png)
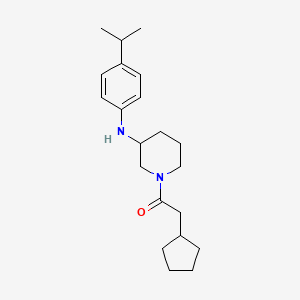
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B5144299.png)
![methyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5144301.png)
![2-(4-chloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B5144309.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-imidazol-1-yl)propyl]-2-pyridinamine](/img/structure/B5144316.png)
